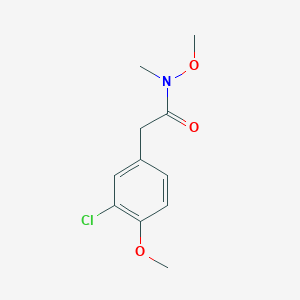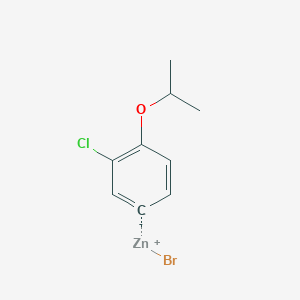
(3-Chloro-4-i-propyloxyphenyl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-chloro-4-iso-propyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound used in organic synthesis. It is a reagent that facilitates various chemical transformations, particularly in the formation of carbon-carbon bonds. The compound is typically used in the context of cross-coupling reactions, which are essential in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (3-chloro-4-iso-propyloxyphenyl)zinc bromide involves the reaction of 3-chloro-4-iso-propyloxyphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-chloro-4-iso-propyloxyphenyl bromide+Zn→(3-chloro-4-iso-propyloxyphenyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of (3-chloro-4-iso-propyloxyphenyl)zinc bromide can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants and products. The use of automated systems ensures consistent quality and yield.
化学反応の分析
Types of Reactions
(3-chloro-4-iso-propyloxyphenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. This type of reaction involves the transfer of the phenyl group from the zinc reagent to an electrophilic partner, typically a halide or pseudohalide.
Common Reagents and Conditions
Negishi Coupling: Palladium or nickel catalysts are commonly used. The reaction is typically carried out in an inert atmosphere at temperatures ranging from room temperature to 80°C.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions, using reagents like hydrogen peroxide or lithium aluminum hydride.
Major Products
The major products of reactions involving (3-chloro-4-iso-propyloxyphenyl)zinc bromide are typically substituted aromatic compounds. For example, in a Negishi coupling reaction with an aryl halide, the product would be a biaryl compound.
科学的研究の応用
Chemistry
In organic chemistry, (3-chloro-4-iso-propyloxyphenyl)zinc bromide is used as a reagent in the synthesis of complex molecules. It is particularly valuable in the pharmaceutical industry for the synthesis of drug candidates.
Biology and Medicine
The compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its ability to form carbon-carbon bonds makes it a versatile tool in medicinal chemistry.
Industry
In the industrial sector, (3-chloro-4-iso-propyloxyphenyl)zinc bromide is used in the production of fine chemicals and intermediates for various applications, including agrochemicals and materials science.
作用機序
The mechanism by which (3-chloro-4-iso-propyloxyphenyl)zinc bromide exerts its effects involves the formation of a carbon-zinc bond, which is highly reactive and can readily participate in further chemical transformations. The molecular targets are typically electrophilic centers in other molecules, where the zinc reagent can donate its phenyl group.
類似化合物との比較
Similar Compounds
Phenylzinc bromide: Similar in structure but lacks the chloro and iso-propyloxy substituents.
(4-methoxyphenyl)zinc bromide: Similar but has a methoxy group instead of an iso-propyloxy group.
(3-chlorophenyl)zinc bromide: Similar but lacks the iso-propyloxy group.
Uniqueness
The presence of both chloro and iso-propyloxy groups in (3-chloro-4-iso-propyloxyphenyl)zinc bromide provides unique reactivity and selectivity in chemical reactions. These substituents can influence the electronic properties of the phenyl ring, making the compound more versatile in various synthetic applications.
特性
分子式 |
C9H10BrClOZn |
|---|---|
分子量 |
314.9 g/mol |
IUPAC名 |
bromozinc(1+);1-chloro-2-propan-2-yloxybenzene-5-ide |
InChI |
InChI=1S/C9H10ClO.BrH.Zn/c1-7(2)11-9-6-4-3-5-8(9)10;;/h4-7H,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
HGQZSOBABAPLRS-UHFFFAOYSA-M |
正規SMILES |
CC(C)OC1=C(C=[C-]C=C1)Cl.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


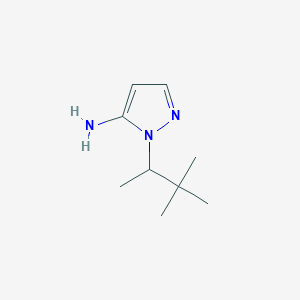

![hexahydrofuro[3,4-f][1,4]oxazepin-3(2H)-one](/img/structure/B14869583.png)

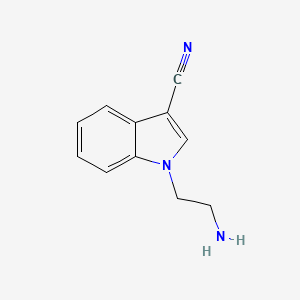
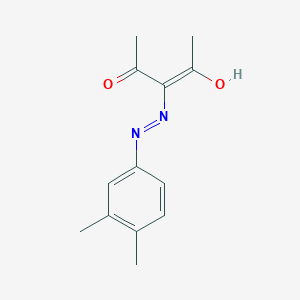
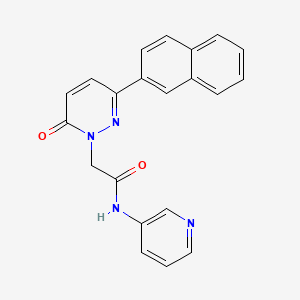
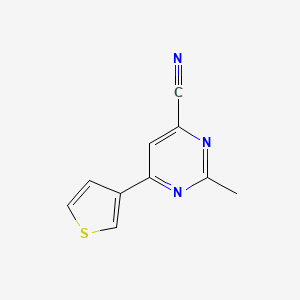
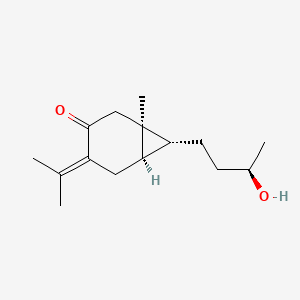
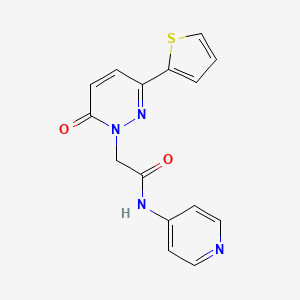
![3-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-1,2,4-triazin-5-ol](/img/structure/B14869644.png)
![1-methyl-4-(pyrrolidin-3-yloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14869649.png)
![2-[(5-Chloro-2-nitrophenyl)thio]ethanol](/img/structure/B14869651.png)
